(3,4-Difluorophenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone
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Overview
Description
(3,4-Difluorophenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone is a complex organic compound that features a combination of fluorinated phenyl, thiophene, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Difluorophenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the thiophene moiety through etherification. The final step involves the attachment of the difluorophenyl group via a carbonylation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(3,4-Difluorophenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (3,4-Difluorophenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its fluorinated phenyl group and thiophene moiety make it a valuable probe in biochemical assays.
Medicine
Medicinally, this compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to develop new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of (3,4-Difluorophenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The fluorinated phenyl group can enhance binding affinity to certain proteins, while the thiophene moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3,4-Difluorophenyl)(4-(thiophen-2-yloxy)piperidin-1-yl)methanone
- (3,4-Difluorophenyl)(4-(furan-3-yloxy)piperidin-1-yl)methanone
- (3,4-Difluorophenyl)(4-(pyridin-3-yloxy)piperidin-1-yl)methanone
Uniqueness
(3,4-Difluorophenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone is unique due to the specific positioning of the thiophene moiety and the difluorophenyl group. This unique structure can result in distinct chemical and biological properties compared to its analogs, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(3,4-difluorophenyl)-(4-thiophen-3-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO2S/c17-14-2-1-11(9-15(14)18)16(20)19-6-3-12(4-7-19)21-13-5-8-22-10-13/h1-2,5,8-10,12H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFLYXXNWJAMFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CSC=C2)C(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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